molecular formula C19H23NO4 B1680550 Reticuline CAS No. 485-19-8

Reticuline

Cat. No. B1680550
CAS RN: 485-19-8
M. Wt: 329.4 g/mol
InChI Key: BHLYRWXGMIUIHG-HNNXBMFYSA-N
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Description

Reticuline is a chemical compound found in a variety of plants including Lindera aggregata, Annona squamosa, and Ocotea fasciculata . It is based on the benzylisoquinoline structure and is one of the alkaloids found in opium . Reticuline is the precursor of morphine and many other alkaloids . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .


Synthesis Analysis

The synthesis of ®-reticuline involves combining early-stage organic synthesis with enzymatic asymmetric key step transformations . The prochiral natural intermediate 1,2-dehydroreticuline is prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline . In the final step, membrane-bound salutaridine synthase is used to perform the selective ortho-para phenol coupling to give (+)-salutaridine .


Chemical Reactions Analysis

The production of (S)-reticuline involves combining in vivo tetrahydropapaveroline production in E. coli with in vitro enzymatic synthesis of (S)-reticuline . The yield of (S)-reticuline reached up to 384 μM from glucose in laboratory-scale shake flask .

Scientific Research Applications

Intermediate in Benzylisoquinoline Alkaloids (BIAs) Production

Reticuline is an important intermediate in the production of Benzylisoquinoline alkaloids (BIAs) . BIAs are a group of plant secondary metabolites that have been identified as targets for drug discovery due to their diverse pharmaceutical activities .

Production of Medicinal Alkaloids

Reticuline is the precursor of many pharmacologically useful compounds such as morphine (an analgesic), codeine (an antitussive), and berberine (an antibacterial) . These alkaloids are produced by plants and are used as raw materials for pharmaceuticals .

Microbial Production

The production of plant secondary metabolites by microorganisms using synthetic biology has attracted considerable attention . Reticuline can be produced by microbial fermentation, which is a more cost-effective method compared to extraction from plants .

Central Nervous System Depressant

Experiments in rodents suggest that reticuline possesses potent central nervous system depressing effects . This property could potentially be harnessed for the development of new drugs.

Production of Protoberberine and Morphine Intermediates

Reticuline can be used to synthesize protoberberine intermediates and morphine intermediates . This opens up possibilities for the production of a wide range of medicinal compounds.

Neurotoxicity and Parkinsonism

Reticuline is toxic to dopaminergic neurons and can cause a form of atypical parkinsonism known as Guadeloupean Parkinsonism . This property is important in neurological research, particularly in the study of neurodegenerative diseases.

Safety And Hazards

Safety measures for handling Reticuline include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Future Directions

Future perspectives and challenges of integrating multiple enzyme genes for material production using microbes have been discussed . The production of plant secondary metabolites by microorganisms using synthetic biology has attracted considerable attention . Based on these findings, plant alkaloid production by microbial fermentation has been attempted .

properties

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317199
Record name (+)-Reticuline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Reticuline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Reticuline

CAS RN

485-19-8
Record name (+)-Reticuline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reticuline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETICULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (S)-Reticuline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of reticuline in BIA biosynthesis?

A1: Reticuline serves as a central branch-point intermediate in the biosynthesis of various BIAs. Depending on the plant species and specific enzymes involved, (S)-reticuline can be converted into a variety of alkaloids, including morphine, codeine, sanguinarine, berberine, and noscapine [, , , , ].

Q2: How is (S)-reticuline biosynthesized?

A2: (S)-Reticuline biosynthesis starts with the amino acid tyrosine. It involves a series of enzymatic reactions, including condensation, N-methylation, hydroxylation, and O-methylation steps. Key enzymes involved include norcoclaurine synthase (NCS), N-methyltransferases (NMTs), and O-methyltransferases (OMTs) [, , , ].

Q3: Can (S)-reticuline be converted to (R)-reticuline, and if so, what is the significance of this conversion?

A3: Yes, (S)-reticuline can be converted to (R)-reticuline by the enzyme reticuline epimerase (REPI), also known as (S)- to (R)-reticuline (STORR) []. This epimerization is crucial for the biosynthesis of morphine and codeine, as these alkaloids are derived from (R)-reticuline [, ].

Q4: Are there plant species that synthesize BIAs without utilizing reticuline epimerase?

A4: Yes, research suggests that Sinomenium acutum synthesizes BIAs such as sinomenine, magnoflorine, and tetrahydropalmatine without a REPI/STORR homolog. This suggests the presence of alternative, REPI-independent pathways for BIA biosynthesis in this species [].

Q5: What is known about the subcellular localization of reticuline biosynthesis?

A5: Studies using opium poppy cell cultures indicate that enzymes involved in early steps of reticuline biosynthesis, such as CYP80B1 (N-methylcoclaurine 3'-hydroxylase) and BBE (berberine bridge enzyme), are associated with the endoplasmic reticulum (ER). This suggests that the ER plays a role in BIA biosynthesis and transport [].

Q6: Which enzymes utilize reticuline as a substrate in BIA biosynthesis?

A6: Several enzymes utilize reticuline, showcasing the compound's role as a central precursor. These include:

  • Berberine bridge enzyme (BBE): Converts (S)-reticuline to (S)-scoulerine, directing it towards sanguinarine biosynthesis [, , ].
  • Salutaridine synthase (CYP719A1): Catalyzes the conversion of (R)-reticuline to salutaridine, a precursor to morphine [, ].
  • Reticuline 7-O-methyltransferase: Catalyzes the formation of laudanine from reticuline, an important step in the biosynthesis of morphine and other BIAs [].
  • Reticuline N-methyltransferase (RNMT): Specifically converts (R)- and (S)-reticuline to their corresponding N-methylated derivatives, directing them towards magnoflorine biosynthesis [].

Q7: What is the role of O-methyltransferases in the biosynthesis of specific BIAs?

A8: OMTs catalyze regiospecific O-methylation, contributing to BIA diversity. Studies on California poppy identified an OMT (G3) with specific activity towards scoulerine, suggesting its role in chelerythrine biosynthesis []. In opium poppy, SOMT1, SOMT2, and SOMT3 OMTs are implicated in noscapine biosynthesis through sequential O-methylation steps [].

Q8: Can reticuline be produced in microbes?

A9: Yes, researchers have successfully engineered microbes like Escherichia coli and Saccharomyces cerevisiae to produce reticuline from simple carbon sources or precursors like dopamine [, , , ].

Q9: What are the challenges and strategies for improving microbial reticuline production?

A9: Challenges include low production titers, enzyme toxicity, and inefficient pathway flux. Strategies to address these include:

  • Optimizing gene expression levels and enzyme ratios [].
  • Identifying and utilizing efficient enzymes from various plant sources [, , ].
  • Engineering transport systems to improve substrate uptake and product secretion [].
  • Compartmentalizing toxic enzymes within organelles like peroxisomes [].

Q10: What are the reported pharmacological activities of reticuline?

A10: Reticuline and its derivatives exhibit a range of pharmacological activities, including:

  • Anti-inflammatory effects: Studies indicate that reticuline can reduce inflammation in models of obesity-associated asthma and other inflammatory conditions, potentially through modulating JAK2/STAT3 and NF-κB signaling pathways [, ].
  • Hair growth stimulation: (S)-Reticuline has been shown to stimulate the proliferation of cultured murine hair follicle cells, suggesting potential as a hair growth agent [].
  • Cardiovascular effects: Reticuline displays hypotensive effects in rats, likely through a combination of mechanisms, including nitric oxide release, muscarinic receptor activation, and calcium channel blockade [].
  • Anticancer activity: Computational docking studies suggest that reticuline may interact with and potentially inhibit key proteins involved in colorectal cancer, warranting further investigation [].

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